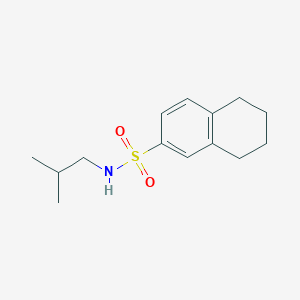
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. This compound is also known as "Benzothiopyran-8-carboxylic acid" and has a molecular formula of C11H6O5S.
Wirkmechanismus
The exact mechanism of action of 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid can modulate various biochemical and physiological processes. For instance, it has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha) in activated macrophages. Furthermore, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid in lab experiments is its diverse range of biological activities. This compound has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile candidate for various research applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research and development of 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid. One potential area of interest is the investigation of its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for its biological activity. Finally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-hydroxybenzaldehyde with thiourea in the presence of a catalyst such as hydrochloric acid or zinc chloride. The resulting intermediate is then subjected to cyclization in the presence of acetic anhydride and sulfuric acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-8-carboxylic acid has been extensively studied for its various biological activities. It has been reported to possess potent anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. Additionally, this compound has been found to exhibit antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromene-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)8-5-1-3-7-4-2-6-15(13,14)9(7)8/h1,3,5H,2,4,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBVCIIOSFPVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)O)S(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)


![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)



![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)




